molecular formula C12H15ClFN3O2 B1423680 n'-[1-Amino-1-(3-chloro-4-fluorophenyl)methylidene]hydrazinecarboxylic acid tert-butyl ester CAS No. 1053655-93-8

n'-[1-Amino-1-(3-chloro-4-fluorophenyl)methylidene]hydrazinecarboxylic acid tert-butyl ester

Cat. No. B1423680
M. Wt: 287.72 g/mol
InChI Key: XGMDPPBDZZUZSA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of this compound is C12H15ClFN3O2. Its molecular weight is 287.72 g/mol.


Physical And Chemical Properties Analysis

The density of this compound is predicted to be 1.29±0.1 g/cm3 . Other physical and chemical properties are not available in the search results.

Scientific Research Applications

Crystal Structure and Synthesis

  • N-tert-butyl-N′-(2,4-dichlorobenzoyl)-N-[1-(4-chlorophenyl)-1,4-dihydro-6-methylpyridazine-4-oxo-3-carbonyl]hydrazine [(C23H_21N4O3Cl3)2·1.5H_2O, Mr = 1042.60] was synthesized and its crystal structure determined, contributing to the understanding of the molecular configuration of similar compounds (Zou Xia, 2001).

Synthesis of Amino Acid Derivatives

  • The compound is used in the synthesis of (2R, 3S)- or (2S, 3R)-2-amino-3-trifluoromethyl-3-hydroxyalkanoic acid derivatives, which are crucial for the development of threonine and allo-threonine analogs (A. R. Sting & D. Seebach, 1996).

Application in Divergent Synthesis

  • It plays a role in divergent synthesis processes, offering a choice of solvents and temperatures for synthesizing various organic compounds, such as 5,6-dihydro-4H-pyridazines (E. Rossi et al., 2007).

Polymer-Bound Trityl-Hydrazines Synthesis

  • The compound facilitates the preparation of polymer-bound trityl-hydrazines, which are applied in solid-phase synthesis of peptide hydrazides, a significant advancement in peptide chemistry (G. Stavropoulos et al., 2004).

Insecticidal Evaluation

  • Novel N-oxalyl derivatives of this compound have been synthesized and evaluated for larvicidal activities, contributing to agricultural and pest control research (Chunhui Mao et al., 2004).

Protecting Group in Peptide Synthesis

  • The compound serves as a carboxy-protecting group in the synthesis of atypical peptides, demonstrating its utility in modern synthetic chemistry (W. Chan et al., 1995).

Fluorescence and Oxidation Studies

  • Carboxyl derivatives of similar compounds have been studied for their fluorescence and oxidation reactions, contributing to the field of organic photochemistry (E. Ivakhnenko et al., 2019).

properties

IUPAC Name

tert-butyl N-[(Z)-[amino-(3-chloro-4-fluorophenyl)methylidene]amino]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClFN3O2/c1-12(2,3)19-11(18)17-16-10(15)7-4-5-9(14)8(13)6-7/h4-6H,1-3H3,(H2,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGMDPPBDZZUZSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NN=C(C1=CC(=C(C=C1)F)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N/N=C(/C1=CC(=C(C=C1)F)Cl)\N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClFN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n'-[1-Amino-1-(3-chloro-4-fluorophenyl)methylidene]hydrazinecarboxylic acid tert-butyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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n'-[1-Amino-1-(3-chloro-4-fluorophenyl)methylidene]hydrazinecarboxylic acid tert-butyl ester
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n'-[1-Amino-1-(3-chloro-4-fluorophenyl)methylidene]hydrazinecarboxylic acid tert-butyl ester
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n'-[1-Amino-1-(3-chloro-4-fluorophenyl)methylidene]hydrazinecarboxylic acid tert-butyl ester
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n'-[1-Amino-1-(3-chloro-4-fluorophenyl)methylidene]hydrazinecarboxylic acid tert-butyl ester
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n'-[1-Amino-1-(3-chloro-4-fluorophenyl)methylidene]hydrazinecarboxylic acid tert-butyl ester
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n'-[1-Amino-1-(3-chloro-4-fluorophenyl)methylidene]hydrazinecarboxylic acid tert-butyl ester

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